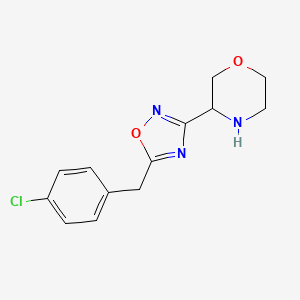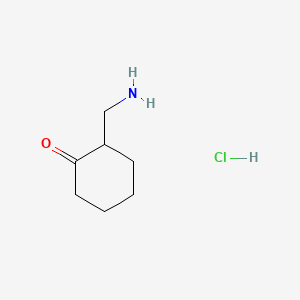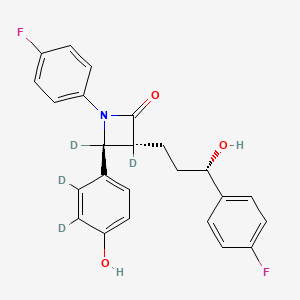
3-Nitroaniline-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitroaniline-13C6 is an isotopically labeled compound where the carbon atoms in the aniline ring are replaced with carbon-13 isotopes. This compound is a derivative of 3-nitroaniline, which is an organic compound with the formula H2NC6H4NO2. It is a yellow solid and a derivative of aniline, carrying a nitro functional group in position 3. This compound is used extensively in scientific research due to its unique properties and applications.
Méthodes De Préparation
3-Nitroaniline-13C6 can be synthesized through several methods. One common method involves the reduction of 1,3-dinitrobenzene with hydrogen sulfide . Another method includes the nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide. This reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine . Industrial production methods typically follow these synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
3-Nitroaniline-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzene derivatives.
Reduction: Reduction of the nitro group can yield aniline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common reagents used in these reactions include hydrogen sulfide for reduction, sodium hypobromite or sodium hypochlorite for Hofmann rearrangement, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include aniline derivatives and other substituted benzene compounds .
Applications De Recherche Scientifique
3-Nitroaniline-13C6 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments. It is also used in studying reaction mechanisms and kinetics due to its isotopic labeling.
Biology: The compound is used in biochemical studies to trace metabolic pathways and understand enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: This compound is used in the production of azo dyes and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Nitroaniline-13C6 exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic substitution reactions, affecting various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that interact with the nitro group and its derivatives .
Comparaison Avec Des Composés Similaires
3-Nitroaniline-13C6 can be compared with other nitroaniline isomers such as 2-nitroaniline and 4-nitroaniline. While all these compounds have similar chemical structures, the position of the nitro group significantly affects their chemical reactivity and applications. For instance:
2-Nitroaniline: Used primarily in the synthesis of o-phenylenediamine.
4-Nitroaniline: Used in the production of p-phenylenediamine and as a precursor for various dyes.
The unique aspect of this compound is its isotopic labeling, which makes it particularly useful in research applications where tracing and studying reaction mechanisms are crucial .
Propriétés
Formule moléculaire |
C6H6N2O2 |
|---|---|
Poids moléculaire |
144.080 g/mol |
Nom IUPAC |
3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
XJCVRTZCHMZPBD-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



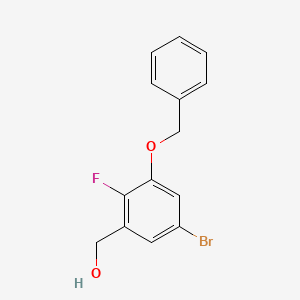
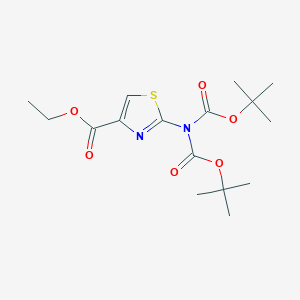
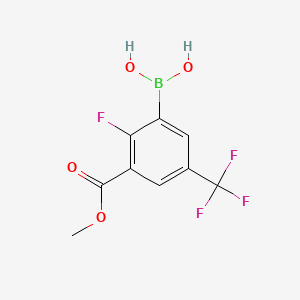
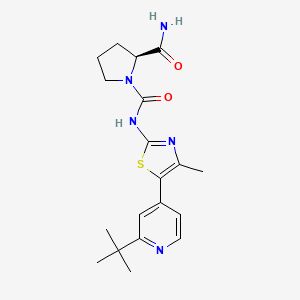
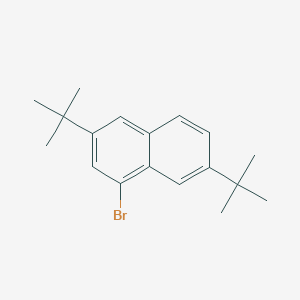
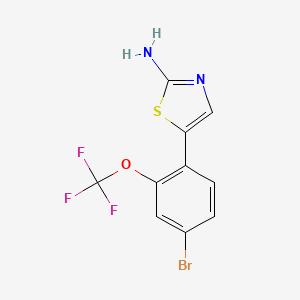
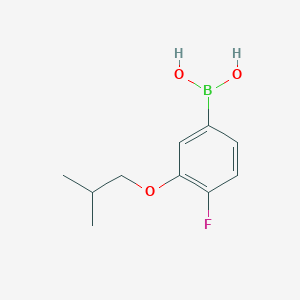
![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)
